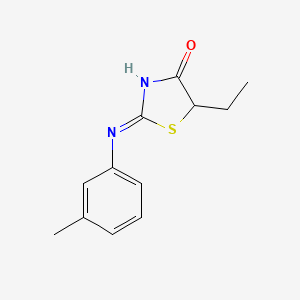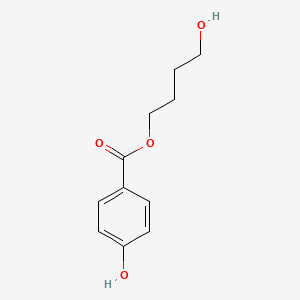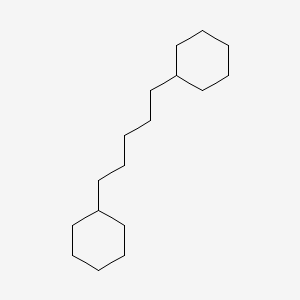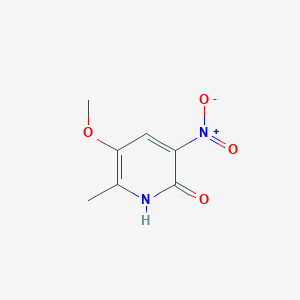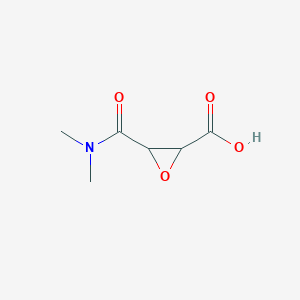
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxiranes with carboxylic acids. One common method is the amine-catalyzed ring-opening reaction of oxiranes by carboxylic acids. This reaction is initiated by a tertiary amine and proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxiranes .
Industrial Production Methods
the general principles of oxirane synthesis, such as the catalytic oxidation of ethylene by air, can be applied to the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring is opened by nucleophiles such as amines or carboxylates.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tertiary amines, carboxylic acids, and oxidizing agents such as hydrogen peroxide. Reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts .
Major Products
The major products formed from the reactions of this compound include β-hydroxypropyl esters, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid involves the ring-opening of the oxirane by nucleophiles. This process is often catalyzed by tertiary amines and proceeds through a series of steps, including the formation of a hydrogen-bonded complex, quaternization of the amine, and participation of the carboxylate anion in the ring-opening . The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Dimethylcarbamoyl)oxirane-2-carboxylic acid include:
- 3,3-Dimethyl-oxirane-2-carboxylic acid
- 2-Oxiranecarboxylic acid, 2-ethyl-3,3-dimethyl-
- 2-heptyl-3,3-dimethyl-oxirane-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific functional groups and the resulting chemical reactivity.
Eigenschaften
CAS-Nummer |
210890-47-4 |
|---|---|
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3-(dimethylcarbamoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7(2)5(8)3-4(11-3)6(9)10/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
IHODTISPORFQON-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



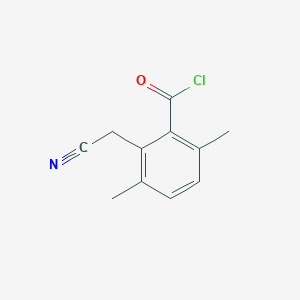
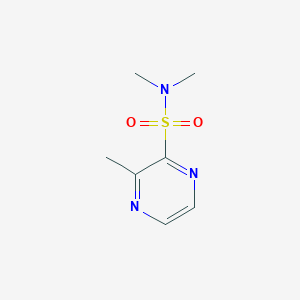
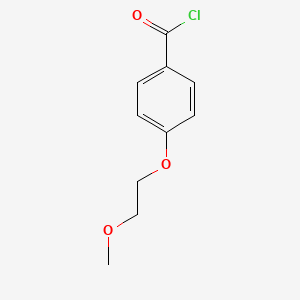
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
